3-iodo-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-iodo-1-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-iodo-1-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the pyrazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira couplings, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl or other coupled products.
Scientific Research Applications
Chemistry: 3-iodo-1-(trifluoromethyl)-1H-pyrazole is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.
Biology and Medicine: The compound’s unique structural features make it a valuable scaffold in the design of biologically active molecules, including potential pharmaceuticals. It can be used in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive compounds.
Industry: In the agrochemical industry, derivatives of this compound can be used in the development of pesticides and herbicides, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-iodo-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-1-methyl-1H-pyrazole
- 5-iodo-2-(pyridin-3-yl)thiazole
Comparison: 3-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .
Properties
CAS No. |
1418273-52-5 |
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Molecular Formula |
C4H2F3IN2 |
Molecular Weight |
261.97 g/mol |
IUPAC Name |
3-iodo-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-1-3(8)9-10/h1-2H |
InChI Key |
JLIWHOOOWFGJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1I)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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